molecular formula C11H11FN4OS B12851852 N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide

N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide

Cat. No.: B12851852
M. Wt: 266.30 g/mol
InChI Key: LTKNXDOZCUVJEY-UHFFFAOYSA-N
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Description

N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a synthetic organic compound that features a triazole ring, a fluorophenyl group, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions where a fluorophenyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving triazole-containing compounds.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit a key enzyme in bacterial metabolism. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluoro-phenyl)-2-(5-mercapto-4H-[1,2,4]triazol-3-yl)-acetamide: Lacks the methyl group.

    N-(2-Fluoro-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide: Lacks the mercapto group.

Uniqueness

The presence of both the mercapto and methyl groups in the triazole ring, along with the fluorophenyl group, may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H11FN4OS

Molecular Weight

266.30 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-10(17)13-8-5-3-2-4-7(8)12/h2-5H,6H2,1H3,(H,13,17)(H,15,18)

InChI Key

LTKNXDOZCUVJEY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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